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Compound of Interest

Compound Name: 1-butyl-1H-indol-4-amine

Cat. No.: B15239955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the structure elucidation of 1-butyl-
1H-indol-4-amine. Due to the limited availability of public experimental data, this document

presents a combination of established synthetic methodologies and predicted spectroscopic

data based on analogous compounds and spectroscopic principles. This guide is intended to

serve as a valuable resource for researchers interested in the synthesis and characterization of

novel indole derivatives.

Chemical Structure
Systematic Name: 1-butyl-1H-indol-4-amine CAS Number: 1340401-29-7[1] Molecular

Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol

The chemical structure consists of an indole scaffold with a butyl group attached to the nitrogen

at position 1 and an amine group at position 4 of the indole ring.

Predicted Spectroscopic Data for Structure
Elucidation
The following tables summarize the predicted spectroscopic data for 1-butyl-1H-indol-4-
amine. These predictions are based on typical values for similar chemical environments and
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known fragmentation patterns of related molecules.

Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 d 1H H-7

~6.95 t 1H H-6

~6.50 d 1H H-5

~6.80 t 1H H-2

~6.40 d 1H H-3

~4.10 t 2H N1-CH₂-CH₂-CH₂-CH₃

~3.80 br s 2H -NH₂

~1.85 m 2H N1-CH₂-CH₂-CH₂-CH₃

~1.40 m 2H N1-CH₂-CH₂-CH₂-CH₃

~0.95 t 3H N1-CH₂-CH₂-CH₂-CH₃

Note: The chemical shifts for the aromatic and indole ring protons are estimations based on

typical indole spectra.[2] The amine protons are expected to appear as a broad singlet and are

D₂O exchangeable.[3] The butyl chain protons are assigned based on their expected

multiplicities and coupling patterns.[4]

Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~142.0 C-7a

~138.0 C-4

~128.0 C-3a

~122.0 C-2

~115.0 C-7

~105.0 C-6

~100.0 C-5

~98.0 C-3

~46.0 N1-CH₂-CH₂-CH₂-CH₃

~32.0 N1-CH₂-CH₂-CH₂-CH₃

~20.0 N1-CH₂-CH₂-CH₂-CH₃

~14.0 N1-CH₂-CH₂-CH₂-CH₃

Note: The assignments are based on general chemical shift regions for indole and aliphatic

carbons.[5]

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium, Sharp (doublet)
N-H stretch (asymmetric and

symmetric) of primary amine

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Strong C-H stretch (aliphatic)

~1620 Medium
N-H bend (scissoring) of

primary amine

1580 - 1450 Medium to Strong
C=C stretch (aromatic/indole

ring)

~1330 Medium C-N stretch (aromatic amine)

800 - 700 Strong, Broad N-H wag of primary amine

Note: The predicted IR peaks are based on characteristic vibrational frequencies for primary

aromatic amines and N-substituted indoles.[3][6]

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

188 Moderate [M]⁺ (Molecular Ion)

145 High
[M - C₃H₇]⁺ (Loss of propyl

radical via benzylic cleavage)

131 High
[M - C₄H₉]⁺ (Loss of butyl

radical)

130 Moderate [M - C₄H₉ - H]⁺

117 Moderate Indole-4-amine fragment
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Note: The fragmentation pattern is predicted based on the stable indole ring and the expected

cleavage of the butyl chain. The loss of a propyl radical (m/z 145) is anticipated to be a major

fragmentation pathway, similar to other N-alkyl indoles.[7] The molecular ion peak at m/z 188

should be observable.

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of 1-butyl-1H-
indol-4-amine using the predicted spectroscopic data.
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Figure 1. Workflow for the structure elucidation of 1-butyl-1H-indol-4-amine.

Synthesis Protocol
A plausible and efficient method for the synthesis of 1-butyl-1H-indol-4-amine is the

Leimgruber-Batcho indole synthesis, which is well-suited for preparing indoles with substitution

on the benzene ring.[8][9]

Synthetic Workflow Diagram
The following diagram outlines the key steps in the proposed synthesis.

2-Methyl-3-nitroaniline Step 1: N-Butylation1-Bromobutane, NaH, DMF 1-Butyl-2-methyl-3-nitrobenzene Step 2: Enamine FormationDMFDMA, Pyrrolidine Enamine Intermediate Step 3: Reductive CyclizationH₂, Pd/C or Raney Ni 1-butyl-1H-indol-4-amine
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Click to download full resolution via product page

Figure 2. Proposed synthetic workflow for 1-butyl-1H-indol-4-amine.

Detailed Experimental Protocol
Step 1: Synthesis of N-Butyl-2-methyl-3-nitroaniline

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in

anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add a

solution of 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF dropwise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress

by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford N-butyl-2-methyl-

3-nitroaniline.

Step 2: Synthesis of the Enamine Intermediate

A mixture of N-butyl-2-methyl-3-nitroaniline (1.0 eq), N,N-dimethylformamide dimethyl acetal

(DMFDMA, 2.0 eq), and pyrrolidine (1.5 eq) in anhydrous DMF is heated to 100-110 °C for 4-

6 hours under an inert atmosphere.[8][10]

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.
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The crude enamine intermediate can be used in the next step without further purification, or

it can be purified by recrystallization if necessary.

Step 3: Reductive Cyclization to 1-butyl-1H-indol-4-amine

Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as

ethanol or ethyl acetate.

Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel.

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a

pressure of 50-60 psi.[9]

Monitor the reaction by TLC until the enamine is fully consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with the reaction solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 1-butyl-1H-indol-4-
amine.

Potential Biological Significance
While specific biological activity for 1-butyl-1H-indol-4-amine has not been extensively

reported, the 4-aminoindole scaffold is a known pharmacophore present in various biologically

active molecules. Derivatives of 4-aminoindoles have shown potential as:

Antimalarial agents: Certain aminoindoles have demonstrated potent activity against

Plasmodium falciparum.

Antiviral agents: Some studies have explored aminoindole derivatives as potential inhibitors

of influenza viruses.

Serotonin receptor ligands: The indole nucleus is a core component of serotonin, and its

derivatives are often investigated for their interaction with serotonin receptors, suggesting

potential applications in neuroscience.[11]
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Further research is warranted to explore the specific biological profile of 1-butyl-1H-indol-4-
amine.

Conclusion
This technical guide has outlined the key aspects of the structure elucidation of 1-butyl-1H-
indol-4-amine. By combining predicted spectroscopic data with established synthetic

protocols, a comprehensive understanding of this molecule can be achieved. The provided

experimental procedures offer a practical approach for its synthesis, enabling further

investigation into its chemical properties and potential biological activities. The use of modern

spectroscopic techniques, as detailed in the elucidation workflow, is crucial for the

unambiguous confirmation of its structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Structure Elucidaion of 1-butyl-1H-
indol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15239955#1-butyl-1h-indol-4-amine-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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